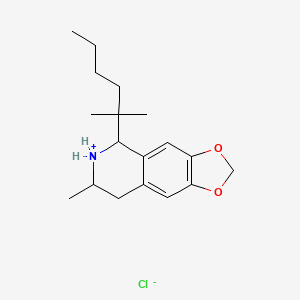
8,16-Pyranthrenedione, 6,14-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,14-Dichloropyranthrene-8,16-dione is a chemical compound with the molecular formula C30H12Cl2O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields . This compound is characterized by its two chlorine atoms attached to the pyrene core, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,14-Dichloropyranthrene-8,16-dione typically involves the chlorination of pyrene derivatives under controlled conditions. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods: On an industrial scale, the production of 6,14-Dichloropyranthrene-8,16-dione may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6,14-Dichloropyranthrene-8,16-dione undergoes various chemical reactions, including:
Substitution: The chlorine atoms in 6,14-Dichloropyranthrene-8,16-dione can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrene derivatives, which can be further utilized in different applications .
Scientific Research Applications
6,14-Dichloropyranthrene-8,16-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,14-Dichloropyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. These interactions can lead to the modulation of biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Dibromo-6,14-dichloropyranthrene-8,16-dione: This compound has similar structural features but includes bromine atoms, which alter its reactivity and applications.
6,14-Dibromopyranthrene-8,16-dione: Another similar compound with bromine atoms instead of chlorine, affecting its chemical behavior.
Uniqueness: 6,14-Dichloropyranthrene-8,16-dione is unique due to its specific chlorine substitutions, which provide distinct reactivity patterns and make it suitable for specialized applications in various fields .
Properties
CAS No. |
33860-91-2 |
|---|---|
Molecular Formula |
C30H12Cl2O2 |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
6,14-dichloropyranthrene-8,16-dione |
InChI |
InChI=1S/C30H12Cl2O2/c31-23-12-22-26-18(14-6-2-4-8-16(14)30(22)34)10-20-24(32)11-21-25-17(9-19(23)28(26)27(20)25)13-5-1-3-7-15(13)29(21)33/h1-12H |
InChI Key |
JZVDCVJKBDSRLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C5C6=C4C7=C3C(=CC(=C7C=C6C8=CC=CC=C8C5=O)Cl)C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)





